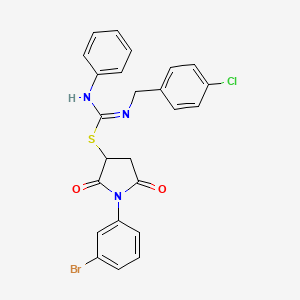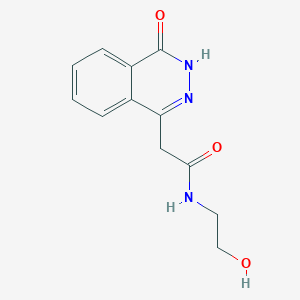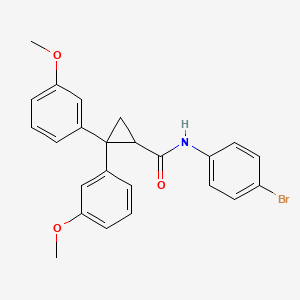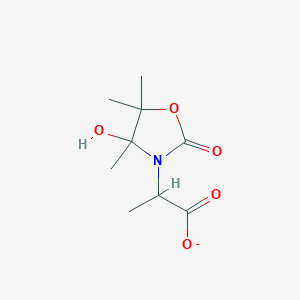
1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl N-(4-chlorobenzyl)-N'-phenylcarbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE typically involves multi-step organic reactions. The process may start with the bromination of phenyl compounds, followed by the introduction of the chlorobenzyl group through nucleophilic substitution. The formation of the imine and subsequent thiolation are critical steps in the synthesis. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is essential to maintain consistency and efficiency. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imine or other functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology
Biologically, the compound may be investigated for its interactions with biological molecules and potential therapeutic effects. It could serve as a lead compound in drug discovery and development.
Medicine
In medicine, the compound’s unique structure may offer potential as a therapeutic agent for various diseases. Research may focus on its efficacy, safety, and mechanism of action in treating specific conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mécanisme D'action
The mechanism of action of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine derivatives with bromine, chlorine, and sulfur-containing functional groups. Examples might be:
- 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE
- 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE
Uniqueness
The uniqueness of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C24H19BrClN3O2S |
|---|---|
Poids moléculaire |
528.8 g/mol |
Nom IUPAC |
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate |
InChI |
InChI=1S/C24H19BrClN3O2S/c25-17-5-4-8-20(13-17)29-22(30)14-21(23(29)31)32-24(28-19-6-2-1-3-7-19)27-15-16-9-11-18(26)12-10-16/h1-13,21H,14-15H2,(H,27,28) |
Clé InChI |
QBSBSCDEDXUALE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC(=NCC3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)
![1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14949173.png)

![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14949181.png)
![3-[N'-(3H-Indol-3-ylmethylene)-hydrazino]-5-methyl-[1,2,4]triazol-4-ylamine](/img/structure/B14949184.png)
![2,2,3,3-Tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14949187.png)
![(5E)-1-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949191.png)
![6-[(1-naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14949199.png)

![N-(4-methylpyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949202.png)


![(2E)-3-imino-2-[2-(2-methoxyphenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B14949226.png)
